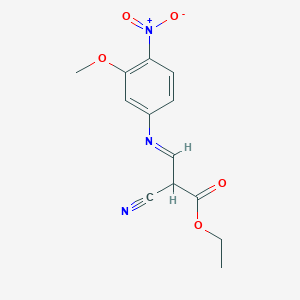

(E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate

Description

Properties

IUPAC Name |

ethyl 2-cyano-3-(3-methoxy-4-nitrophenyl)iminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O5/c1-3-21-13(17)9(7-14)8-15-10-4-5-11(16(18)19)12(6-10)20-2/h4-6,8-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCMJHMWIKCZKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=NC1=CC(=C(C=C1)[N+](=O)[O-])OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate typically involves a condensation reaction between ethyl cyanoacetate and a substituted aromatic amine or imine, specifically 3-methoxy-4-nitroaniline or its derivatives. This reaction forms the imino linkage (-C=NC6H3-), yielding the target compound with the (E)-configuration predominantly due to thermodynamic stability.

-

- Ethyl cyanoacetate (provides the cyano and ester groups)

- 3-Methoxy-4-nitroaniline or an equivalent imine precursor

-

- Commonly used solvents include ethanol or methanol, which dissolve both reactants and facilitate the condensation.

- Mild acidic or basic catalysts may be employed to promote the reaction.

- The reaction is often carried out under reflux to ensure complete conversion.

Detailed Reaction Procedure

A representative synthetic procedure derived from literature and product datasheets is as follows:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolution of ethyl cyanoacetate and 3-methoxy-4-nitroaniline in ethanol or methanol | Solvent volume adjusted to ensure complete dissolution |

| 2 | Addition of catalytic amount of acid/base (e.g., sodium bicarbonate or acetic acid) | Catalyst choice influences reaction rate and yield |

| 3 | Refluxing the reaction mixture for 12–18 hours | Temperature typically maintained around solvent boiling point (78–85°C for ethanol) |

| 4 | Monitoring reaction progress by TLC or HPLC | Ensures completion and minimizes side products |

| 5 | Removal of solvent under reduced pressure | Concentrates the crude product |

| 6 | Purification by recrystallization or silica gel chromatography | Solvent systems such as ethyl acetate/hexane mixtures are common |

This method yields (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate as a crystalline solid with high purity and yield.

Catalysis and Reaction Optimization

- Sodium bicarbonate has been reported as an effective catalyst in related ethyl cyanoacetate condensation reactions, improving yield and selectivity by maintaining a mildly basic environment.

- Reaction time and temperature are critical parameters; extended reaction times (16–18 hours) at reflux temperatures maximize conversion.

- Water produced during the condensation is often removed continuously or via azeotropic distillation to drive the equilibrium toward product formation.

Comparative Preparation Insights from Related Compounds

While direct detailed synthetic protocols for (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate are limited, analogous compounds such as ethyl 2-cyano-3,3-diphenylacrylate have been synthesized using similar Knoevenagel condensation strategies involving ethyl cyanoacetate and aromatic ketones or amines with catalysts like sodium bicarbonate in non-polar solvents (e.g., cyclohexane). These methods emphasize:

- Controlled addition of reactants (dropwise) to manage reaction kinetics.

- Maintaining reaction temperature precisely (102–104°C in some cases).

- Timely removal of water byproduct to enhance yield.

Such approaches can be adapted to the preparation of the target compound, considering the specific aromatic substituents involved.

Analytical and Purity Considerations

- Purity of the synthesized compound is confirmed by chromatographic methods (HPLC, TLC) and spectroscopic techniques (NMR, IR).

- The compound exhibits characteristic spectral features such as:

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Remarks |

|---|---|---|

| Reactants | Ethyl cyanoacetate + 3-methoxy-4-nitroaniline | Stoichiometric or slight excess |

| Solvent | Ethanol or Methanol | Polar protic solvents |

| Catalyst | Sodium bicarbonate or mild acid | Enhances reaction rate |

| Temperature | Reflux (~78–85°C for ethanol) | Maintained for 12–18 hours |

| Reaction Time | 12–18 hours | Monitored by TLC/HPLC |

| Water Removal | Continuous or azeotropic | Drives equilibrium |

| Purification | Recrystallization or column chromatography | Achieves >97% purity |

| Product State | Crystalline solid | Suitable for research use |

Research Findings on Preparation Efficiency

- The use of sodium bicarbonate as a catalyst in similar Knoevenagel condensations has demonstrated increased yields and reduced raw material waste, indicating potential cost-effectiveness and scalability of the synthesis.

- The reaction conditions are mild and controllable, minimizing side reactions and facilitating high-purity product isolation.

- The synthesis is amenable to laboratory scale and potentially adaptable for industrial scale-up with optimization of solvent and catalyst systems.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The cyano group can be reduced to an amine group using reagents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Sodium methoxide (NaOMe), dimethyl sulfoxide (DMSO)

Major Products Formed

Oxidation: Formation of amine derivatives

Reduction: Formation of primary amines

Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

Synthetic Chemistry Applications

-

Building Block in Organic Synthesis :

- (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow for diverse reactions, including nucleophilic additions and cycloadditions.

- Example Reaction : The compound can undergo Michael addition reactions, which are crucial for forming carbon-carbon bonds in organic synthesis.

-

Diversity-Oriented Synthesis :

- The versatility of this compound enables its use in diversity-oriented synthesis strategies, where it can be modified to produce libraries of related compounds for screening in drug discovery.

Research has indicated several promising biological activities associated with (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate:

-

Anticancer Activity :

- Mechanism of Action : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis through caspase activation.

- Case Study : In vitro studies demonstrated significant inhibition of breast cancer cell proliferation (MCF-7) at concentrations as low as 10 µM, indicating potential for development as an anticancer agent.

-

Antioxidant Properties :

- The compound has been evaluated for its ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases.

- Research Findings : It demonstrated an IC50 value comparable to well-known antioxidants like ascorbic acid, highlighting its potential therapeutic applications.

-

Neuroprotective Effects :

- Emerging studies indicate that (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate may protect neuronal cells from damage.

- Mechanism : It appears to modulate neuroinflammatory pathways effectively.

- Case Study : In animal models of neurodegeneration, administration of the compound resulted in reduced inflammation markers and improved cognitive function metrics.

Summary of Biological Activities

| Activity Type | Mechanism of Action | Case Study Evidence |

|---|---|---|

| Anticancer | Induces apoptosis via caspase pathways | Inhibition of MCF-7 breast cancer cells at 10 µM |

| Antioxidant | Scavenges free radicals | IC50 comparable to ascorbic acid |

| Neuroprotective | Modulates neuroinflammation | Reduced inflammation and improved cognition in models |

Mechanism of Action

The mechanism of action of (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. For example, the cyano group can interact with nucleophilic sites on proteins, while the nitro group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

Key analogs share the ethyl 2-cyano-3-arylpropanoate backbone but differ in aryl substituents. A comparative analysis is provided below:

Table 1: Structural Comparison of Cyanoacrylate Derivatives

Key Observations :

Reactivity Trends :

- The nitro group in the target compound facilitates reduction reactions (e.g., catalytic hydrogenation) to yield amino derivatives, which are valuable in drug discovery .

- Methoxy-substituted analogs exhibit slower hydrolysis rates compared to nitro-containing derivatives due to reduced electrophilicity .

Crystallographic and Physicochemical Properties

Crystallographic data for analogs reveal conformational preferences:

- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate: Syn-periplanar conformation with a C4–C8–C9–C10 torsion angle of 3.2°, stabilized by intramolecular C–H···O interactions .

- (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate: Planar geometry disrupted by steric effects from ortho-methoxy groups, leading to a torsion angle of 8.5° .

Biological Activity

Introduction

(E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate, a compound with the CAS number 501684-26-0, has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes cyano, ethyl, methoxy, and nitro functional groups. The synthesis typically involves multi-step organic reactions, beginning with the condensation of ethyl cyanoacetate and 3-methoxy-4-nitrobenzaldehyde under basic conditions. This process often employs solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reactions.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Condensation | Ethyl cyanoacetate, 3-methoxy-4-nitrobenzaldehyde |

| 2 | Imine formation | Basic conditions (e.g., piperidine) |

| 3 | Purification | Ethanol or methanol as solvents |

Anticancer Properties

Recent studies have highlighted the anticancer potential of (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate. For instance, research involving similar compounds has demonstrated significant anti-cancer activity against various cancer cell lines. A notable study evaluated a sodium salt derivative against Ehrlich ascites carcinoma (EAC) cells in vivo, revealing its ability to reduce tumor volume and cell count while promoting apoptosis through caspase activation .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The cyano group can engage with nucleophilic sites on proteins, while the nitro group may participate in redox reactions that influence cellular processes.

Antioxidant Activity

In addition to its anticancer effects, (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate exhibits antioxidant properties. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications in oxidative stress-related conditions.

Case Study 1: Anticancer Evaluation

A study published in Pharmaceutical Biology investigated the anti-cancer activity of a structurally similar compound derived from the quinoline scaffold. The findings indicated that treatment with this compound significantly decreased EAC cell viability and induced apoptosis through upregulation of caspase 3 levels .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the interactions between (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate and various protein targets associated with cancer pathways. These studies suggest favorable binding affinities with key receptors involved in cell proliferation and survival .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate, it is useful to compare it with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl cyanoacetate | Simple cyano compound | Moderate anti-inflammatory |

| 3-Methoxy-4-nitrobenzaldehyde | Nitro-substituted aromatic | Limited anticancer activity |

| (E)-Ethyl 2-cyano-3-(4-nitrophenyl)propanoate | Similar structure but lacks methoxy group | Lower efficacy compared to target compound |

Q & A

Q. What are the key synthetic strategies for (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate, and how is stereochemical purity ensured?

The compound is typically synthesized via a Knoevenagel condensation between ethyl cyanoacetate and 3-methoxy-4-nitrobenzaldehyde derivatives. Catalysts like piperidine or ammonium acetate are used to promote imine formation. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the E-isomer. Stereochemical confirmation relies on X-ray crystallography (e.g., analogous structures in ) and NOESY NMR to verify the trans configuration of the imino group.

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, nitro group deshielding adjacent protons).

- IR : Stretching bands for nitrile (~2220 cm) and nitro groups (~1520–1350 cm).

- UV-Vis : Monitoring π→π* transitions of the conjugated system (e.g., absorbance near 300–400 nm) .

Q. How should this compound be stored to prevent degradation?

Store under inert gas (argon/nitrogen) at -20°C in amber vials to minimize photodegradation. The nitro group is sensitive to light and reducing agents, while the ester moiety may hydrolyze in humid conditions .

Advanced Questions

Q. How can computational methods aid in predicting reactivity or biological activity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the nitro and cyano groups, predicting electrophilic sites for nucleophilic attack. Molecular docking against targets like tyrosine kinases or bacterial enzymes (inspired by marine compound studies ) can prioritize in vitro assays.

Q. How can contradictory spectral data (e.g., solvent-dependent NMR shifts) be resolved?

Solvent polarity and hydrogen bonding (e.g., DMSO vs. CDCl) alter chemical shifts. Use COSY and HSQC to assign overlapping peaks. For example, the imino proton may appear as a singlet in non-polar solvents but split in polar aprotic solvents due to hindered rotation. Cross-validate with HPLC-MS to rule out impurities .

Q. What strategies optimize yield in large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr conventional heating).

- Green solvents : Ethanol/water mixtures improve sustainability without compromising yield.

- Continuous flow systems : Enhance reproducibility for nitro-containing intermediates, minimizing explosive risks .

Q. How does the nitro group influence the compound’s stability under varying pH?

The nitro group destabilizes under alkaline conditions (pH > 9), leading to partial reduction to amine derivatives. Monitor via HPLC at pH 7.4 (physiological buffer) and pH 10. Use LC-MS to identify degradation products, such as ethyl 2-cyano-3-((3-methoxy-4-aminophenyl)imino)propanoate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.